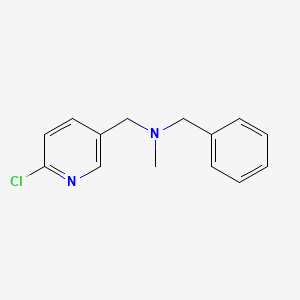

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

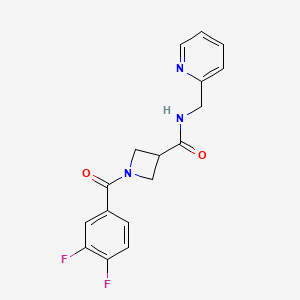

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases from 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The chemical structures were confirmed using techniques like FT-IR and NMR spectroscopy. Some compounds exhibited significant anticonvulsant properties, suggesting potential applications in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Catalytic Applications in Organic Synthesis

Roffe et al. (2016) discussed the synthesis of unsymmetrical NCN' and PCN pincer palladacycles, starting from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds were evaluated for their catalytic properties, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This highlights their potential use in catalysis, particularly in the synthesis of complex organic molecules (Roffe et al., 2016).

Photocytotoxicity and Imaging Applications

Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands, exhibiting photocytotoxic properties in red light. These complexes were studied for their potential in cellular imaging and as agents in photodynamic therapy, showing promising results in generating reactive oxygen species and inducing apoptosis in cancer cells (Basu et al., 2014).

Novel Polyimides from Aromatic Diamine Monomers

Zhang et al. (2005) reported on the synthesis of a new kind of aromatic diamine monomer containing a pyridine unit, which was used to prepare a series of polyimides. These materials were characterized for their physical properties, thermostability, and solubility, indicating their potential application in high-performance materials science (Zhang et al., 2005).

Oxidative Condensation for Pyridine Synthesis

Dong et al. (2019) developed a metal-free method for synthesizing 2,4,6-trisubstituted pyridines through the oxidative condensation of benzylamines with acetophenones. This approach also has implications for the metal-free synthesis of G-quadruplex binding ligands, showcasing the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Dong et al., 2019).

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-12-5-3-2-4-6-12)11-13-7-8-14(15)16-9-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWAJYQZAWECSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)

![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)

![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)